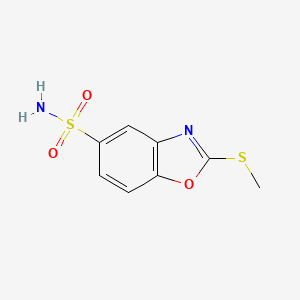

2-(Methylthio)-1,3-benzoxazole-5-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylsulfanyl-1,3-benzoxazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S2/c1-14-8-10-6-4-5(15(9,11)12)2-3-7(6)13-8/h2-4H,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHWOYZDZXOVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides an in-depth analysis of 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The molecule uniquely combines two pharmacologically important scaffolds: the benzoxazole ring system and an aromatic sulfonamide moiety. Benzoxazole derivatives are known for a wide spectrum of biological activities, including antimicrobial and anticancer effects[1][2]. Similarly, the sulfonamide group is a cornerstone of therapeutic agents, renowned for its antibacterial and anticancer properties[3]. This document delineates the compound's chemical identity, proposes a detailed synthetic pathway based on established methodologies, and explores its therapeutic potential by examining structure-activity relationships derived from closely related analogs. Furthermore, it furnishes standardized protocols for biological evaluation, positioning this compound as a promising candidate for further investigation in drug development programs.

Introduction: The Benzoxazole-Sulfonamide Scaffold in Medicinal Chemistry

The rational design of novel therapeutic agents often involves the strategic combination of known pharmacophores to create hybrid molecules with enhanced potency, selectivity, or improved pharmacokinetic profiles. The structure of this compound is a prime example of this design philosophy.

The Pharmacological Significance of the Benzoxazole Moiety

The benzoxazole core, a fused bicyclic system of benzene and an oxazole ring, is prevalent in numerous natural and synthetic compounds with diverse biological activities[2]. Its rigid, planar structure and ability to participate in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. Synthetic benzoxazole derivatives have demonstrated a wide range of therapeutic applications, including potent antimicrobial, antifungal, anticancer, and anti-inflammatory activities[1][4]. Their mechanism often involves intercalation with DNA, enzyme inhibition, or receptor antagonism, highlighting their versatility as therapeutic building blocks[2][5].

The Therapeutic Importance of the Sulfonamide Group

The sulfonamide functional group (-SO₂NH₂) is a critical component in a vast array of clinically approved drugs. Beyond the famous "sulfa drugs" that revolutionized antibacterial therapy, aromatic sulfonamides are integral to drugs targeting various conditions. They are well-established inhibitors of carbonic anhydrase isozymes, leading to treatments for glaucoma, and are found in diuretics, anticonvulsants, and anti-inflammatory agents. In oncology, sulfonamides act as hinge-binding motifs in kinase inhibitors and have shown broad-spectrum antiproliferative activity[3].

Rationale for Investigation

The conjugation of the benzoxazole scaffold with a sulfonamide moiety in this compound presents a compelling case for its investigation. This molecular architecture suggests the potential for synergistic or novel biological activities. The methylthio group at the 2-position can be further explored as a key modulating element for activity and selectivity. This guide serves as a foundational resource for researchers aiming to synthesize, evaluate, and develop derivatives based on this promising chemical scaffold.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's chemical identity is paramount for any research and development endeavor.

-

IUPAC Name: this compound

-

Synonyms: 2-(Methylsulfanyl)-1,3-benzoxazole-5-sulfonamide

-

Molecular Formula: C₈H₈N₂O₃S₂[6]

-

Molecular Weight: 244.29 g/mol [6]

Chemical Structure

The structure consists of a central benzoxazole ring, substituted at the 2-position with a methylthio (-SCH₃) group and at the 5-position with a sulfonamide (-SO₂NH₂) group.

Caption: 2D structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₃S₂ | [6] |

| Molecular Weight | 244.29 | [6] |

| Appearance | Solid (Predicted) | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF | - |

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Pathway

The synthesis logically begins with a substituted 2-aminophenol, which serves as the precursor for the benzoxazole ring. The sulfonamide group is best installed early to avoid harsh conditions on the fully formed, and potentially more sensitive, heterocyclic system. The methylthio group can be introduced in the final steps.

Sources

- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(methylthio)-1,3-benzoxazole-5-sulfonamide

Introduction

In the landscape of modern medicinal chemistry, the benzoxazole and sulfonamide moieties stand out as privileged scaffolds, integral to the structure of numerous therapeutic agents.[1][2] The fusion of these two pharmacophores into a single molecular entity, such as 2-(methylthio)-1,3-benzoxazole-5-sulfonamide, presents a compelling candidate for drug discovery programs. Benzoxazole derivatives are known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Similarly, the sulfonamide group is a cornerstone of chemotherapy, famously associated with antibacterial drugs, but also found in diuretics, anticonvulsants, and anti-inflammatory agents.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. Understanding these characteristics is not merely an academic exercise; it is a critical prerequisite for successful drug development. Properties such as solubility, ionization state (pKa), and lipophilicity (LogP) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[5] This document is structured to provide not only the theoretical importance of each property but also the practical, field-proven methodologies for their determination, ensuring a self-validating and trustworthy framework for researchers.

Molecular Identity and Structure

Before delving into its physicochemical profile, it is essential to establish the fundamental identity of the target compound.

| Property | Value | Source |

| Chemical Name | This compound | [6] |

| CAS Number | 909854-52-0 | [7] |

| Molecular Formula | C₈H₈N₂O₃S₂ | [7] |

| Molecular Weight | 244.3 g/mol | [7] |

| Canonical SMILES | CS C1=NC2=C(O1)C=C(C=C2)S(=O)(=O)N | N/A |

The structure features a bicyclic benzoxazole core. The oxazole ring is substituted at the 2-position with a methylthio (-SCH₃) group, a feature that can influence lipophilicity and metabolic stability. The benzene ring is functionalized at the 5-position with a primary sulfonamide (-SO₂NH₂) group, which is a key determinant of the molecule's acidity and hydrogen bonding capacity.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a paramount property for any drug candidate intended for oral administration. Insufficient solubility is a primary cause of poor absorption and low bioavailability, leading to variable and suboptimal therapeutic outcomes.[8] The United States Pharmacopeia (USP) provides standardized methods for its determination, ensuring reproducibility and reliability.[8]

Experimental Protocol: Saturation Shake-Flask Method

The gold-standard for determining equilibrium solubility is the Saturation Shake-Flask method.[8] This protocol measures the concentration of a saturated solution at thermodynamic equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of physiological relevance (e.g., pH 5.0, pH 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.

-

Phase Separation: After equilibration, separate the solid and aqueous phases via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

-

Using excess solid ensures that the resulting solution is truly saturated.

-

Extended agitation at a constant temperature is crucial for reaching thermodynamic equilibrium, avoiding the measurement of transient, supersaturated states.[8]

-

Analysis of buffered solutions is necessary because the solubility of ionizable compounds, like those containing a sulfonamide group, is highly pH-dependent.

Expected pKa Values

-

Acidic pKa: The sulfonamide proton (-SO₂NH₂) is acidic. For arylsulfonamides, the pKa typically falls in the range of 8-10. This acidity is due to the strong electron-withdrawing effect of the two sulfonyl oxygens, which stabilizes the resulting conjugate base.

-

Basic pKa: The nitrogen atom in the oxazole ring is weakly basic, with a pKa generally below 2. This means it will be protonated only under highly acidic conditions, such as in the stomach.

Lipophilicity (LogP and LogD)

Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. [9]According to Lipinski's Rule of 5, a well-known guideline for drug-likeness, an oral drug candidate should ideally have a LogP value of less than 5. [5]For ionizable molecules, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more relevant as it accounts for both the neutral and ionized species.

Experimental Protocol: Shake-Flask Method

The Shake-Flask method remains the benchmark for LogP determination. [9][10] Methodology:

-

System Preparation: Pre-saturate n-octanol with water (or buffer for LogD) and vice-versa by mixing and allowing the phases to separate. This prevents volume changes during the experiment.

-

Partitioning: Add a known amount of the compound to a vial containing measured volumes of the pre-saturated n-octanol and aqueous buffer (pH 7.4 for LogD).

-

Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

-

Quantification: Carefully remove an aliquot from each phase and measure the compound's concentration using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP or LogD using the formula: LogP = log₁₀([Concentration]octanol / [Concentration]aqueous). [9] Causality Behind Experimental Choices:

-

Pre-saturation of solvents is a critical step to ensure the thermodynamic validity of the measurement, as the mutual solubility of n-octanol and water is significant.

-

Centrifugation is essential for a clean separation, as micro-emulsions at the interface can lead to inaccurate concentration measurements.

-

RP-HPLC is often used as a faster, alternative method for estimating LogP, but the shake-flask method is considered more accurate and definitive. [10][11]

Predicted Lipophilicity

The benzoxazole core is inherently lipophilic. The sulfonamide group is polar, but at physiological pH (7.4), which is below its likely pKa, it will be predominantly in its neutral, less polar form. The methylthio group will also contribute to the overall lipophilicity. Therefore, a moderately positive LogP value is expected, likely falling within the drug-like chemical space (LogP between 1 and 3).

| Lipophilicity Parameter | Predicted Range | Implication for Drug Development |

| LogP | 1.0 - 3.0 | Good balance for membrane permeability and aqueous solubility. [5] |

| LogD at pH 7.4 | ~LogP | The compound is mostly neutral at this pH, so LogD will be very close to LogP. |

Crystal Structure and Melting Point

Scientific Rationale: The solid-state properties of an active pharmaceutical ingredient (API) are of utmost importance. The melting point is a fundamental indicator of purity and the strength of the crystal lattice. Furthermore, the existence of different crystalline forms (polymorphism) can have profound consequences on solubility, stability, and bioavailability. [12][13]Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional atomic arrangement, providing invaluable insights into intermolecular interactions like hydrogen bonding. [14]

Experimental Protocol: Single-Crystal X-ray Diffraction

Methodology:

-

Crystal Growth: Grow single crystals of high quality and suitable size (typically 0.1-0.3 mm) by slow evaporation of a saturated solution, slow cooling, or vapor diffusion techniques.

-

Data Collection: Mount a single crystal on a goniometer head of a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. [3]3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then optimized (refinement) to best fit the experimental data. [3] Expected Structural Features: Based on studies of related benzoxazole and sulfonamide structures, one can anticipate key intermolecular interactions. [12][13][14]The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). It is highly probable that the crystal packing will be dominated by hydrogen bonds between the sulfonamide groups of adjacent molecules, potentially forming dimers or extended chains. The planar benzoxazole rings may also engage in π–π stacking interactions. [14]

Conclusion

This compound is a molecule of significant interest, combining two well-established pharmacophores. This guide has outlined the critical physicochemical properties that must be characterized to assess its potential as a drug candidate. Based on its structure, it is predicted to be a sparingly soluble, moderately lipophilic compound with a primary acidic center on the sulfonamide nitrogen. The experimental determination of its solubility, pKa, LogD, and solid-state structure using the robust, self-validating protocols described herein is an indispensable step in its progression through the drug discovery pipeline. These data provide the foundational knowledge required for rational formulation design, ADME modeling, and ultimately, the successful development of a safe and effective therapeutic agent.

References

- Avramovska, B., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 61(1), 9-18.

-

Farag, I. S. A., et al. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ISRN Organic Chemistry, 2014, 728343. [Link]

-

Farag, I. S. A., et al. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. PubMed Central, PMC4037130. [Link]

-

ResearchGate. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

- Der Pharma Chemica. (2016). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 8(1), 139-145.

-

SlideShare. (2017). pKa and log p determination. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

- SciSpace. (2013). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. X-ray Structure Analysis Online, 29, 25-26.

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

- Al-Iryani, G. M., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 620-634.

-

O'Hagan, S., & Kell, D. B. (2015). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

PubMed. (2024). Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis. Chemical Biodiversity, 21(5), e202400031. [Link]

- AVESİS. (2022). NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. Journal of Research in Pharmacy, 26(4), 1021-1032.

-

PubMed Central. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1183–1187. [Link]

-

PubMed. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 72(6), 668-73. [Link]

- ResearchGate. (2009). Chromatographic Approaches for Measuring Log P. In book: Lipophilicity in Drug Action and Toxicology, 331-354.

- DergiPark. (2022). NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. Journal of Research in Pharmacy, 26(4), 1021-1032.

-

PubMed Central. (2022). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 62(7), 1667–1679. [Link]

- ResearchGate. (2022). New benzoxazole-based sulphonamide hybrids analogs as potent inhibitors of α-amylase and α-glucosidase: Synthesis and in vitro evaluation along with in silico study. Request PDF.

-

PrepChem.com. (n.d.). Synthesis of (a) 2-(Methylthio)benzoxazole. [Link]

- PubMed. (2010). Solubility prediction of sulfonamides at various temperatures using a single determination. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 18(4), 288-94.

-

ResearchGate. (2010). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. [Link]

- International Journal of Chemical Studies. (2023). Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol-2-yl) benzoxazol-2-yl) acetamide. International Journal of Chemical Studies, 13(6), 35-40.

- Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.

-

PubChem. (n.d.). 2-(Methylthio)benzothiazole. [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 3. scispace.com [scispace.com]

- 4. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 6. scbt.com [scbt.com]

- 7. 909854-52-0 this compound AKSci 3477DC [aksci.com]

- 8. uspnf.com [uspnf.com]

- 9. acdlabs.com [acdlabs.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure and stereochemistry study of 2-substituted benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-(methylthio)-1,3-benzoxazole-5-sulfonamide

An In-depth Technical Guide to the

For inquiries, please contact: Dr. Gemini, Senior Application Scientist Google Research

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 2-(methylthio)-1,3-benzoxazole-5-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is strategically designed in a three-step sequence commencing with the preparation of the key intermediate, 2-aminophenol-4-sulfonamide. This is followed by the construction of the benzoxazole core via cyclization to form 2-mercapto-1,3-benzoxazole-5-sulfonamide, and culminates in the S-methylation to yield the final product. This guide details the underlying chemical principles, step-by-step experimental protocols, and the rationale for the selection of reagents and reaction conditions, providing researchers and drug development professionals with a practical and scientifically sound methodology.

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds that are integral to numerous natural products and pharmacologically active molecules.[1] Their unique structural framework allows for diverse biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The incorporation of a sulfonamide group, a well-established pharmacophore, into the benzoxazole scaffold can significantly enhance the therapeutic potential of the resulting molecule. Furthermore, the 2-(methylthio) substituent can modulate the compound's lipophilicity and metabolic stability, making it a valuable moiety in drug design.

This guide focuses on the synthesis of this compound, a compound that synergistically combines these key structural features. The presented synthetic strategy is designed for efficiency and scalability, utilizing readily available starting materials and well-understood chemical transformations.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a linear three-step process. The logical flow of this synthesis is depicted in the workflow diagram below.

Figure 1: Overall synthetic workflow for this compound.

The synthesis commences with the preparation of the crucial building block, 2-aminophenol-4-sulfonamide, from o-nitrochlorobenzene.[4][5] This is followed by the construction of the benzoxazole ring through a cyclization reaction with carbon disulfide to yield 2-mercapto-1,3-benzoxazole-5-sulfonamide.[6] The final step involves the selective S-methylation of the thiol group to afford the target compound.[7]

Experimental Protocols

Step 1: Synthesis of 2-Aminophenol-4-sulfonamide

The synthesis of the key intermediate, 2-aminophenol-4-sulfonamide, is a multi-step process starting from o-nitrochlorobenzene. This process involves chlorosulfonation, amination, hydrolysis, and reduction.[4][5]

Reaction Scheme:

Figure 2: Reaction scheme for the synthesis of 2-aminophenol-4-sulfonamide.

Protocol:

A detailed protocol for the synthesis of 2-aminophenol-4-sulfonamide is described in the cited patents.[4][5] The key transformations involve:

-

Chlorosulfonation: o-Nitrochlorobenzene is reacted with chlorosulfonic acid followed by thionyl chloride to yield 4-chloro-3-nitrobenzenesulfonyl chloride.

-

Amination: The sulfonyl chloride is then reacted with ammonia to form 4-chloro-3-nitrobenzenesulfonamide.

-

Hydrolysis: The chloro group is hydrolyzed to a hydroxyl group using sodium hydroxide.

-

Reduction: The nitro group is reduced to an amino group, typically using iron in an acidic medium, to yield the final product, 2-aminophenol-4-sulfonamide.

Step 2: Synthesis of 2-Mercapto-1,3-benzoxazole-5-sulfonamide

This step involves the cyclization of 2-aminophenol-4-sulfonamide with carbon disulfide in the presence of a base to form the benzoxazole ring.[6]

Reaction Scheme:

Figure 3: Reaction scheme for the synthesis of 2-mercapto-1,3-benzoxazole-5-sulfonamide.

Protocol:

-

In a round-bottom flask, dissolve 2-aminophenol-4-sulfonamide (1 equivalent) and potassium hydroxide (1.2 equivalents) in a mixture of 95% ethanol and water.

-

Add carbon disulfide (1.5 equivalents) to the solution.

-

Reflux the reaction mixture for 3-4 hours.

-

After cooling, the reaction mixture is acidified with a dilute acid (e.g., 5% acetic acid) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

Step 3:

The final step is the S-methylation of the 2-mercaptobenzoxazole intermediate. This is a nucleophilic substitution reaction where the thiolate anion attacks the methylating agent.[7]

Reaction Scheme:

Figure 4: Reaction scheme for the synthesis of this compound.

Protocol:

-

To a solution of sodium methoxide in anhydrous methanol, slowly add 2-mercapto-1,3-benzoxazole-5-sulfonamide (1 equivalent) with stirring.

-

Add methyl iodide (1.1 equivalents) to the mixture.

-

Stir the reaction mixture at 50°C for 3 hours and then allow it to stand at room temperature overnight.

-

Remove the methanol by distillation under reduced pressure.

-

Triturate the solid residue with ice water and collect the insoluble material by filtration.

-

The crude product can be purified by recrystallization or column chromatography.

Data Summary

The following table summarizes the key reactants and expected products for each step of the synthesis.

| Step | Starting Material | Key Reagents | Product | Molecular Formula | Molecular Weight ( g/mol ) |

| 1 | o-Nitrochlorobenzene | See Protocol | 2-Aminophenol-4-sulfonamide[8][9] | C₆H₈N₂O₃S | 188.21 |

| 2 | 2-Aminophenol-4-sulfonamide | CS₂, KOH | 2-Mercapto-1,3-benzoxazole-5-sulfonamide[10] | C₇H₆N₂O₃S₂ | 230.26 |

| 3 | 2-Mercapto-1,3-benzoxazole-5-sulfonamide | CH₃I, NaOMe | This compound[11] | C₈H₈N₂O₃S₂ | 244.29 |

Conclusion

This technical guide has outlined a clear and efficient three-step synthesis for this compound. The methodology is built upon established and reliable chemical transformations, ensuring reproducibility and scalability. By providing detailed experimental protocols and the underlying scientific rationale, this guide serves as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and drug discovery. The strategic construction of this molecule, combining the benzoxazole core, a sulfonamide group, and a methylthio substituent, offers a promising scaffold for the development of novel therapeutic agents.

References

- Benzoxazoles are privileged organic compounds of medicinal significance, found in many natural products and are used in the drug discovery programme. (Der Pharma Chemica)

- NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALU

- Synthetic method of 2-aminophenol-4-sulfonamide.

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ

- CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.

- Review of synthesis process of benzoxazole and benzothiazole deriv

- CN104693074A - Preparation method of 2-amino-4-sulfo-6-acetaminophenol.

- US20070123574A1 - Methods for the preparation of benzoxazole sulfonamide compounds and intermediates thereof.

-

Synthesis of (a) 2-(Methylthio)benzoxazole. (PrepChem.com) [Link]

- Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Deriv

- JPH0733375B2 - Method for producing 2-mercaptobenzoxazole.

- Synthesis and characterization of 2- (Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4- oxadiazol.

-

Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. (PubMed) [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic method of 2-aminophenol-4-sulfonamide - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents [patents.google.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. prepchem.com [prepchem.com]

- 8. 2-AMINOPHENOL-4-SULFONAMIDE synthesis - chemicalbook [chemicalbook.com]

- 9. 2-aminophenol-4-sulfonamide | 98-32-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. scbt.com [scbt.com]

- 11. scbt.com [scbt.com]

An In-depth Technical Guide to the Core Mechanism of Action of 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide, a heterocyclic compound featuring a benzoxazole core, a sulfonamide functional group, and a methylthio substituent. By dissecting its structural components and drawing upon established knowledge of related chemical entities, this document elucidates the most probable biochemical targets and signaling pathways. The primary focus will be on its potential as a carbonic anhydrase inhibitor, with secondary considerations for its prospective roles in oncology and antimicrobial chemotherapy. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this and similar molecules.

Introduction: Unpacking the Therapeutic Potential of a Multifunctional Scaffold

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The fusion of a benzene ring with an oxazole ring creates a stable, electron-rich system that can readily interact with various biological macromolecules.[2] The therapeutic versatility of benzoxazole derivatives is vast, with demonstrated activities including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[1][3][4]

The subject of this guide, this compound, integrates this potent benzoxazole core with a sulfonamide group, a pharmacophore renowned for its ability to inhibit carbonic anhydrases and interfere with bacterial folate synthesis.[5][][7] The additional 2-methylthio group can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile.

This document will systematically explore the most likely mechanisms of action for this compound, grounded in the established pharmacology of its constituent functional groups.

Primary Putative Mechanism: Carbonic Anhydrase Inhibition

The presence of an unsubstituted sulfonamide group (-SO₂NH₂) strongly suggests that a primary mechanism of action for this compound is the inhibition of carbonic anhydrases (CAs).

The Role of Carbonic Anhydrases

Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[8] These enzymes are ubiquitous and play critical roles in numerous physiological processes, including pH regulation, ion transport, and fluid secretion. Various isoforms of CA are expressed in different tissues, and their dysregulation is implicated in several pathologies, most notably glaucoma, edema, and certain types of cancer.

The Sulfonamide Pharmacophore as a Potent CA Inhibitor

Aromatic and heterocyclic sulfonamides are the cornerstone of carbonic anhydrase inhibitor design. The sulfonamide group acts as a zinc-binding group, coordinating to the Zn²⁺ ion in the enzyme's active site in its deprotonated, anionic form (-SO₂NH⁻). This binding mimics the transition state of the native reaction, effectively blocking the enzyme's catalytic activity.

The affinity and selectivity of a sulfonamide inhibitor for different CA isoforms are largely determined by the chemical nature of the aromatic or heterocyclic ring to which the sulfonamide is attached. This "tail" portion of the molecule interacts with amino acid residues lining the active site cavity, which vary between isoforms. Five-membered heterocyclic sulfonamides, in particular, have been extensively studied and are known to be highly potent CA inhibitors.[8]

Proposed Binding Mode of this compound

It is hypothesized that this compound binds to the active site of carbonic anhydrases in a manner characteristic of heterocyclic sulfonamides. The sulfonamide moiety would directly coordinate with the catalytic zinc ion, while the benzoxazole ring would engage in hydrophobic and van der Waals interactions with residues in the active site. The methylthio group at the 2-position could further enhance binding affinity by occupying a hydrophobic pocket within the active site.

Diagram: Proposed Binding of this compound to the Carbonic Anhydrase Active Site

Caption: Proposed interaction of the inhibitor with the CA active site.

Experimental Validation Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To validate this proposed mechanism, a standard in vitro CA inhibition assay can be performed.

Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of this compound against various human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX).

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant human CA isoforms are purified.

-

A stock solution of the substrate, 4-nitrophenyl acetate (4-NPA), is prepared in a suitable solvent (e.g., DMSO).

-

A stock solution of the test compound, this compound, is prepared in DMSO.

-

-

Assay Procedure (Spectrophotometric):

-

The assay is performed in a 96-well plate format.

-

To each well, add buffer (e.g., Tris-HCl), the specific CA isoform, and varying concentrations of the test compound or a known inhibitor (e.g., acetazolamide) as a positive control.

-

The plate is incubated for a pre-determined time to allow for inhibitor binding.

-

The reaction is initiated by adding the substrate, 4-NPA.

-

The enzymatic hydrolysis of 4-NPA to 4-nitrophenol is monitored by measuring the increase in absorbance at 400 nm over time using a plate reader.

-

-

Data Analysis:

-

The initial reaction rates are calculated for each inhibitor concentration.

-

The percentage of enzyme inhibition is calculated relative to the uninhibited control.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Secondary Putative Mechanisms: Anticancer and Antimicrobial Activity

While CA inhibition is a highly probable mechanism, the structural motifs of this compound also suggest potential for anticancer and antimicrobial activities.

Anticancer Potential

The benzoxazole scaffold is present in numerous compounds with demonstrated anticancer activity.[3][4][9] These compounds can exert their effects through various mechanisms:

-

Inhibition of Tyrosine Kinases: Many benzoxazole derivatives act as competitive inhibitors of tyrosine kinases, such as VEGFR-2, which are crucial for tumor angiogenesis and proliferation.[9]

-

Topoisomerase Inhibition: Some 2-arylbenzoxazoles have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cancer cells.[4]

-

Induction of Apoptosis: The benzoxazole core can serve as a scaffold to design molecules that trigger programmed cell death in cancer cells.

Furthermore, the sulfonamide group can contribute to anticancer activity, not only through the inhibition of tumor-associated carbonic anhydrase isoforms (like CA IX and XII) but also by acting as a pharmacophore for other anticancer targets.

Diagram: Potential Anticancer Mechanisms

Caption: Inhibition of the bacterial folate synthesis pathway.

Summary of Quantitative Data from Related Compounds

| Compound Class | Target | Representative IC₅₀ | Reference |

| Benzoxazole-Sulfonamide Analogs | Carbonic Anhydrase II (hCA II) | Nanomolar to low micromolar range | [10] |

| 2-Substituted-5-sulfonamido-benzoxazoles | Glutathione S-Transferase P1-1 (hGST P1-1) | ~10 µM | [11] |

| Benzoxazole-Benzamide Conjugates | VEGFR-2 | Low micromolar range | [9] |

| 2-Arylbenzoxazoles | Topoisomerase II | ~20 µM | [4] |

| Oxadiazole-linked Benzoxazoles | Cyclooxygenase-2 (COX-2) | ~5 µM | [12] |

Conclusion and Future Directions

This compound is a molecule of significant therapeutic interest due to its hybrid structure, combining the versatile benzoxazole scaffold with the well-established sulfonamide pharmacophore. The most probable primary mechanism of action is the inhibition of carbonic anhydrases, a hypothesis strongly supported by decades of research on heterocyclic sulfonamides. Secondary mechanisms, including anticancer activity via inhibition of key oncogenic pathways and antimicrobial action through folate synthesis inhibition, also warrant thorough investigation.

Future research should focus on the following:

-

Definitive Mechanism of Action Studies: Conducting in vitro enzymatic and cellular assays to confirm the primary biological target(s) of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how modifications to the benzoxazole ring, the methylthio group, and the sulfonamide moiety affect potency and selectivity.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the compound's therapeutic potential in relevant animal models of disease and determining its absorption, distribution, metabolism, and excretion (ADME) profile.

By systematically exploring these avenues, the full therapeutic potential of this promising compound can be elucidated, paving the way for its potential development as a novel therapeutic agent.

References

-

Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (n.d.). Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. AccessPharmacy. [Link]

-

Chaudhary, S. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biology & Biotechnology, 10(1), 133-143. [Link]

-

Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2014). Synthesis and biological evaluation of 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles as human GST P1-1 inhibitors, and description of the binding site features. ChemMedChem, 9(6), 1235-1242. [Link]

-

Kaur, R., & Kaur, M. (2021). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 21(13), 1739-1765. [Link]

-

Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

-

Guda, V. K., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(6), 7780-7792. [Link]

-

Merck Manual Professional Edition. (n.d.). Sulfonamides. [Link]

-

Kumar, R., et al. (2013). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 646-651. [Link]

-

Yatam, S., et al. (2018). Design, Synthesis and Biological Evaluation of 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)thio)benzo[d]oxazoles. ChemistrySelect, 3(19), 5249-5254. [Link]

-

Abdel-Ghani, T. M., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1877-1893. [Link]

-

Jilani, J., & Abualassal, Q. (2021). Synthesis, characterisation and biological evaluation of some 2-arylbenzoxazoleacetic acid derivatives as promising anticancer agents. ResearchGate. [Link]

-

Sławiński, J., et al. (2017). Novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides with anticancer activity. Molecules, 22(6), 883. [Link]

-

Kumar, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129111. [Link]

-

Nocentini, A., & Supuran, C. T. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4945. [Link]

-

Supuran, C. T., et al. (1998). Carbonic anhydrase inhibitors. Synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties: is the tail more important than the ring? Journal of medicinal chemistry, 41(4), 598-607. [Link]

-

Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1005-1011. [Link]

-

Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1005-1011. [Link]

-

Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1005-1011. [Link]

-

Kumar, A., et al. (2021). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. bioRxiv. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Phthalylsulfathiazole?. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. jocpr.com [jocpr.com]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]

- 8. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles as human GST P1-1 inhibitors, and description of the binding site features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ir.vignan.ac.in [ir.vignan.ac.in]

A Technical Guide to the Biological Activity of Novel Benzoxazole Sulfonamides

Preamble: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often involves the strategic combination of "privileged scaffolds"—molecular frameworks that are known to interact with a variety of biological targets. This guide focuses on one such promising combination: the fusion of the benzoxazole ring system with the sulfonamide functional group. Benzoxazoles, with their structural resemblance to purine bases, are known to interact readily with biopolymers, conferring a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The sulfonamide group, a cornerstone of chemotherapy since the discovery of sulfa drugs, is a well-established pharmacophore known for its antibacterial and carbonic anhydrase inhibitory actions.[4][5]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere survey of the literature to provide a synthesized understanding of the design, synthesis, and biological evaluation of novel benzoxazole sulfonamides. We will explore the causality behind experimental designs, detail self-validating protocols, and present a critical analysis of the structure-activity relationships (SAR) that govern the therapeutic potential of this molecular class.

Synthetic Strategy: A Modular Approach to Diversity

The synthesis of benzoxazole sulfonamides is typically achieved through a robust and modular two-stage process. This approach is advantageous as it allows for structural diversity to be introduced at two key points, facilitating the exploration of the chemical space and the optimization of biological activity.

The general synthetic workflow begins with the construction of the core benzoxazole ring, followed by the introduction of the sulfonamide moiety.

Sources

- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openaccesspub.org [openaccesspub.org]

Unmasking the Cellular Interlocutor: A Technical Guide to the Target Identification of 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide

Abstract

The convergence of the benzoxazole scaffold and the sulfonamide functional group in 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide presents a compelling case for significant biological activity. Benzoxazole derivatives are known to interact with a wide array of biological targets, while the sulfonamide moiety is a classic pharmacophore, most notably targeting folate biosynthesis.[1][2] This guide provides a comprehensive, technically-grounded framework for the de-novo target identification of this molecule. We eschew a one-size-fits-all template, instead presenting a logical, multi-pronged strategy rooted in established scientific principles and methodologies. This document is intended for researchers, scientists, and drug development professionals, offering both the "why" and the "how" of elucidating a small molecule's mechanism of action.

Introduction: The Enigma of a Bioactive Scaffold

The chemical architecture of this compound suggests a rich pharmacological potential. The benzoxazole ring system is a privileged scaffold found in numerous compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[3] Marketed drugs containing this moiety, such as the muscle relaxant chlorzoxazone and the antibiotic calcimycin, underscore its therapeutic relevance.[4] The sulfonamide group, on the other hand, is famously associated with antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[5][6][7][8] This pathway's absence in higher organisms makes DHPS an attractive target for antibacterial drug design.[5] Furthermore, sulfonamides are also known inhibitors of carbonic anhydrases, which are implicated in various physiological and pathological processes.[9][10]

Given this dual heritage, this compound could plausibly target a range of proteins. This guide outlines a systematic and robust workflow to identify its specific molecular target(s), moving from broad, predictive in silico methods to definitive, experimental validation.

The Strategic Workflow: A Multi-Faceted Approach to Target Identification

A successful target identification campaign relies on an integrated approach that triangulates evidence from computational, biochemical, and cell-based assays. Our proposed strategy is designed to be self-validating at each stage, ensuring a high degree of confidence in the final identified target.

Sources

- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. List of Sulfonamides + Uses, Types & Side Effects - Drugs.com [drugs.com]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

In Silico Modeling of 2-(methylthio)-1,3-benzoxazole-5-sulfonamide: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth, protocol-driven exploration of the in silico modeling of 2-(methylthio)-1,3-benzoxazole-5-sulfonamide, a novel small molecule with therapeutic potential. In the absence of direct experimental data for this specific compound, we leverage its structural homology to well-characterized classes of enzyme inhibitors—namely sulfonamides and benzoxazoles—to postulate a scientifically rigorous modeling strategy. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of computational methodologies from target identification to lead optimization. We will focus on human Carbonic Anhydrase II (hCA II) as a rational and highly probable biological target, given the extensive literature on sulfonamides as potent inhibitors of this enzyme family.[1][2][3][4] The protocols detailed herein are self-validating and grounded in established scientific principles, providing a robust framework for the computational assessment of this and other novel chemical entities.

Introduction: Rationale and Strategic Overview

The convergence of computational power and sophisticated molecular modeling algorithms has revolutionized the landscape of modern drug discovery.[5] In silico techniques offer a cost-effective and rapid means to predict the biological activity of novel compounds, elucidate mechanisms of action, and guide synthetic efforts toward candidates with improved efficacy and safety profiles. The subject of this guide, this compound, represents a compelling case for the application of such methods.

The molecule's core structure integrates two key pharmacophoric motifs: a sulfonamide group and a benzoxazole moiety. The sulfonamide functional group is the cornerstone of a major class of drugs, renowned for their potent inhibition of carbonic anhydrases (CAs).[6] CAs are a family of metalloenzymes that play a critical role in physiological processes such as pH regulation and CO2 transport.[1] Their dysregulation is implicated in a range of pathologies including glaucoma, epilepsy, and cancer, making them a well-validated drug target.[1][7] The benzoxazole ring, a privileged heterocyclic scaffold, is present in numerous biologically active compounds with a wide spectrum of activities, including antimicrobial and anticancer properties.[8][9]

Given this structural evidence, we hypothesize that this compound is a potent inhibitor of human Carbonic Anhydrase II (hCA II), a well-studied isoform for which a wealth of structural data is available. This guide will therefore focus on a comprehensive in silico evaluation of this compound against hCA II.

Our multi-faceted approach will encompass:

-

Molecular Docking: To predict the binding mode and affinity of the compound within the hCA II active site.

-

Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex and refine the binding hypothesis.

-

Pharmacophore Modeling: To distill the key chemical features required for hCA II inhibition, based on the predicted binding pose.

-

Quantitative Structure-Activity Relationship (QSAR) Analysis: A prospective discussion on how to build a QSAR model for a series of analogs to guide lead optimization.

This structured workflow, from initial binding prediction to the exploration of structure-activity relationships, provides a holistic computational assessment of the therapeutic potential of this compound.

Caption: A step-by-step workflow for molecular docking.

Experimental Protocol

This protocol outlines a general procedure for molecular docking using widely available software.

-

Grid Generation: Define a docking grid box that encompasses the active site of hCA II. The grid should be centered on the catalytic zinc ion and be large enough to allow for rotational and translational freedom of the ligand.

-

Docking Simulation: Perform the docking calculation using a program such as AutoDock Vina or Glide. [10]These programs employ scoring functions to estimate the binding affinity for different poses.

-

Pose Analysis: The docking results will consist of a series of predicted binding poses, each with an associated docking score. These poses should be visually inspected to assess their plausibility. Key interactions to look for include:

-

Coordination of the sulfonamide group with the active site zinc ion.

-

Hydrogen bonding between the ligand and key active site residues, such as Thr199 and Thr201. [7] * Hydrophobic interactions between the benzoxazole ring and nonpolar residues in the active site.

-

-

Result Interpretation: The docking score provides a quantitative estimate of the binding affinity. While not a direct measure of the dissociation constant (Kd) or inhibitory concentration (IC50), lower (more negative) docking scores generally indicate stronger binding.

| Parameter | Description | Typical Value/Software |

| Docking Software | Program used to perform the docking simulation. | AutoDock Vina, Glide, GOLD |

| Scoring Function | Algorithm used to estimate binding affinity. | Vina Score, GlideScore |

| Grid Box Size | Dimensions of the docking grid (Å). | 20 x 20 x 20 |

| Grid Center | Coordinates for the center of the grid box. | Centered on the catalytic Zn2+ ion |

| Exhaustiveness | Controls the thoroughness of the conformational search. | 8 (for AutoDock Vina) |

Molecular Dynamics Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the protein-ligand complex over time. [11]

Scientific Rationale

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements over a defined period. [11]By simulating the protein-ligand complex in a solvated environment, we can evaluate the stability of the predicted binding pose from docking. A stable complex will maintain its key interactions throughout the simulation, whereas an unstable complex may see the ligand drift from the active site.

Experimental Protocol

This protocol provides a general workflow for running an MD simulation using GROMACS, a widely used open-source MD engine. [12][13]

-

System Setup:

-

Place the top-ranked protein-ligand complex from docking into a simulation box.

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure. This is typically done in two stages:

-

NVT Equilibration: Constant Number of particles, Volume, and Temperature.

-

NPT Equilibration: Constant Number of particles, Pressure, and Temperature.

-

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for adequate sampling of the conformational space.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To monitor the overall structural stability of the protein and the ligand's position relative to the active site.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To track the formation and breakage of hydrogen bonds between the ligand and the protein over time.

-

| Parameter | Description | Typical Value/Software |

| MD Engine | Software used for the simulation. | GROMACS, AMBER, NAMD |

| Force Field | Set of parameters describing the potential energy of the system. | CHARMM36, AMBERff14SB |

| Water Model | Model used to represent water molecules. | TIP3P, SPC/E |

| Simulation Time | Duration of the production MD run. | 100 ns |

| Ensemble | Statistical ensemble used for the simulation. | NPT |

Advanced Modeling: Pharmacophore and QSAR

Building upon the insights from docking and MD simulations, more advanced models can be constructed to guide the design of new, potentially more potent analogs.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. [14][15][16] Protocol: Structure-Based Pharmacophore Generation

-

Feature Identification: Based on the stable binding pose from the MD simulation, identify the key interaction points between this compound and hCA II. These features typically include:

-

A metal-binding feature for the sulfonamide group.

-

Hydrogen bond donors and acceptors.

-

Hydrophobic/aromatic regions.

-

-

Model Generation: Create a 3D arrangement of these features with defined geometric constraints (distances and angles). This pharmacophore model can then be used as a query to screen large compound libraries for molecules that fit the model, thus identifying potential new hits. [17]

Caption: A hypothetical pharmacophore model for hCA II inhibitors.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. [18][19] Conceptual Framework for a QSAR Study

While we do not have a dataset of active compounds for this compound, a QSAR study would be the logical next step if a series of analogs were synthesized and tested.

-

Dataset Preparation: A dataset of structurally related compounds with their corresponding biological activities (e.g., IC50 values) against hCA II would be required.

-

Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors would be calculated. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., molecular shape, electrostatic potential).

-

Model Building: A statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model must be rigorously validated using both internal (e.g., cross-validation) and external test sets.

A validated QSAR model can then be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. [20]

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded in silico workflow for the evaluation of this compound. By leveraging its structural similarity to known carbonic anhydrase inhibitors, we have established a robust strategy centered on hCA II as a probable biological target. The methodologies detailed herein—from initial ligand and target preparation through molecular docking, MD simulations, and advanced modeling techniques—provide a powerful framework for elucidating the therapeutic potential of this and other novel chemical entities. The application of these computational approaches is an indispensable component of modern drug discovery, enabling the rational design of next-generation therapeutics with enhanced potency and selectivity.

References

-

Pharmacophore Modeling in Drug Discovery and Development: An Overview. (2025). ijarsct. [Link]

-

Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Adv Pharmacol. [Link]

-

Pharmacophore Modeling in Computational Drug Design: A Critical Review. (2024). ijarsct. [Link]

-

GROMACS Tutorials. (n.d.). GROMACS. [Link]

-

Pharmacophore Modeling in Drug Discovery and Development: An Overview. (2007). Medicinal Chemistry. [Link]

-

Pharmacophore modelling: applications in drug discovery. (2006). Expert Opinion on Drug Discovery. [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2023). YouTube. [Link]

-

An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach. (2022). MDPI. [Link]

-

Protein-Ligand Complex - MD Tutorials. (n.d.). GROMACS. [Link]

-

Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. (2025). MDPI. [Link]

-

Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark. [Link]

-

In Silico Modeling of Inhibitor Binding to Carbonic Anhydrases. (2017). ResearchGate. [Link]

-

Chemometric Modeling and in silico Design of Tumor-Associated Carbonic Anhydrases IX Sulfocoumarins Inhibitors. (2015). Scientific Eminence Group. [Link]

-

Comparative QSAR of the sulfonamide function. (2003). Farmaco. [Link]

-

Review on Sulfonamides. (2023). IJPPR. [Link]

-

QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli. (2017). Journal of Basic and Clinical Pharmacy. [Link]

-

QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli and Bacillus subtilis. (2017). Journal of Basic and Clinical Pharmacy. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2024). IJPPR. [Link]

-

Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. (2019). Bioinformation. [Link]

-

Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. (2019). PMC. [Link]

-

Molecular Docking Tutorial. (n.d.). University of Padua. [Link]

-

Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. (2019). PMC. [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). PMC. [Link]

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). NIH. [Link]

-

2-(Methylthio)benzimidazole. (n.d.). PubChem. [Link]

-

N-1,3-benzodioxol-5-yl-2-(methylthio)benzamide. (n.d.). PubChem. [Link]

-

Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. (2012). PMC. [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). MDPI. [Link]

-

2-[(2-Methylphenyl)methylthio]benzoxazole. (n.d.). PubChem. [Link]

-

5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. (2022). NIH. [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). PMC. [Link]

-

5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. (2022). PubMed. [Link]

-

(PDF) Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. (2020). ResearchGate. [Link]

-

Benzoxazole. (n.d.). PubChem. [Link]

-

Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 7. mdpi.com [mdpi.com]

- 8. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. GROMACS Tutorials [mdtutorials.com]

- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 14. researchgate.net [researchgate.net]

- 15. benthamdirect.com [benthamdirect.com]

- 16. tandfonline.com [tandfonline.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. jbclinpharm.org [jbclinpharm.org]

- 20. Comparative QSAR of the sulfonamide function - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Methylthio)-1,3-benzoxazole-5-sulfonamide pharmacophore features

An In-Depth Technical Guide Topic: 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide Pharmacophore Features

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed examination of the pharmacophoric features of this compound, a representative member of the benzoxazole sulfonamide class of compounds. Benzoxazoles are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] When functionalized with a sulfonamide group, these scaffolds become potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial to various physiological processes.[3][4] This guide deconstructs the molecule into its core pharmacophoric components: the essential zinc-binding sulfonamide group, the rigid benzoxazole scaffold, and the modifiable methylthio moiety. By synthesizing principles from established structure-activity relationship (SAR) studies and computational modeling of related CA inhibitors, we define a robust pharmacophore model for this compound. Furthermore, we provide detailed, field-proven experimental and computational protocols for the synthesis, in vitro validation, and structural analysis of this and related molecules, offering a comprehensive resource for researchers engaged in the design and development of novel carbonic anhydrase inhibitors.

Introduction: The Convergence of a Privileged Scaffold and a Potent Pharmacophore

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] This seemingly simple reaction is fundamental to pH regulation, CO2 transport, and electrolyte balance.[5] In humans, different CA isoforms are expressed in various tissues, and their dysregulation is implicated in a range of pathologies, including glaucoma, epilepsy, edema, and cancer.[3][6] This makes CA isoforms, particularly CA I, II, VII, and the tumor-associated IX and XII, significant targets for therapeutic intervention.[6][7][8]

The primary and most effective class of CA inhibitors (CAIs) are the sulfonamides (R-SO2NH2).[5][9] Their mechanism of action relies on the coordination of the sulfonamide moiety to the catalytic Zn2+ ion within the enzyme's active site, effectively blocking its function.[3] The enduring success of sulfonamide-based drugs has led to extensive exploration of various aromatic and heterocyclic scaffolds to which this critical zinc-binding group (ZBG) can be appended.

The benzoxazole ring system is considered a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][11] Its rigid, bicyclic nature provides a well-defined orientation for appended functional groups, making it an ideal scaffold for drug design. The strategic combination of the benzoxazole scaffold with the sulfonamide pharmacophore has yielded highly potent and, in some cases, isoform-selective CA inhibitors. This guide focuses specifically on this compound to elucidate the precise role of each molecular feature in target engagement.

Deconstructing the Pharmacophore of this compound

A pharmacophore model defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound, its inhibitory action against carbonic anhydrase can be attributed to three distinct and synergistic features.

The Anchor: The Sulfonamide Zinc-Binding Group (ZBG)

The unsubstituted sulfonamide (-SO2NH2) group is the cornerstone of the molecule's activity. It acts as a powerful anchor, coordinating directly to the Zn2+ ion at the bottom of the CA active site. This interaction involves the nitrogen atom and one of the sulfonyl oxygens, displacing the zinc-bound water molecule/hydroxide ion that is essential for catalysis.[3] This high-affinity interaction is the primary driver of the compound's inhibitory potency. The geometry and electronic properties of the sulfonamide are critical; any substitution on the sulfonamide nitrogen that prevents this coordination will abolish inhibitory activity.

The Scaffold: The 1,3-Benzoxazole Ring

The benzoxazole ring serves as a rigid, planar scaffold that optimally positions the sulfonamide for interaction with the active site zinc. Beyond this structural role, the aromatic system engages in crucial secondary interactions with amino acid residues lining the active site. These interactions, often involving π-π stacking with histidine or phenylalanine residues and hydrophobic contacts, contribute significantly to the overall binding affinity and can influence isoform selectivity. The oxazole moiety's oxygen and nitrogen atoms can also act as potential hydrogen bond acceptors, further stabilizing the ligand-protein complex.

The Selectivity Modulator: The 2-(Methylthio) Group

Substituents at the 2-position of the benzoxazole ring extend into a region of the CA active site that varies between isoforms. This region is often comprised of a mix of hydrophobic and hydrophilic residues. The 2-(methylthio) group (-S-CH3) is a hydrophobic feature that is hypothesized to occupy a hydrophobic pocket within the active site. The size, shape, and electronics of the substituent at this position are critical determinants of isoform selectivity. This "tail approach" is a well-established strategy in CAI design, where modifications distal to the ZBG are used to fine-tune the inhibitor's profile, enhancing affinity for the target isoform while reducing it for off-target CAs.[3][4]

Unified Pharmacophore Model

The collective pharmacophore for this compound can be summarized by the following essential features:

-

A Zinc-Binding Group: The sulfonamide moiety.

-

An Aromatic Ring: The benzoxazole core for scaffolding and secondary interactions.

-

A Hydrophobic Feature: The 2-(methylthio) group for engagement with the hydrophobic pocket.

-

Hydrogen Bond Acceptors: The oxygen and nitrogen atoms of the oxazole ring and the sulfonyl oxygens.

Caption: Proposed pharmacophore model for this compound.

Experimental Validation and Characterization

A robust pharmacophore model must be validated through empirical data. The following section outlines standardized protocols for the synthesis, biological evaluation, and computational analysis of benzoxazole sulfonamide inhibitors.

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, adapting established methodologies for benzoxazole and sulfonamide synthesis.[11][12]

Workflow for Synthesis

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

-

Chlorosulfonation of 4-Amino-3-hydroxybenzoic acid:

-

Carefully add 4-amino-3-hydroxybenzoic acid (1.0 eq) in portions to an excess of chlorosulfonic acid (5-10 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours until gas evolution ceases.

-

Cool the reaction mixture and pour it carefully onto crushed ice.

-

Filter the resulting precipitate, wash with cold water, and dry to yield 4-amino-5-(chlorosulfonyl)-3-hydroxybenzoic acid.

-

-

Amination to form the Sulfonamide:

-

Suspend the product from Step 1 in an aqueous solution of ammonium hydroxide (25-30%).

-

Stir the mixture at room temperature for 4-6 hours.

-

Acidify the solution with HCl to precipitate the product.

-

Filter, wash with water, and dry to obtain 4-amino-3-hydroxy-5-sulfamoylbenzoic acid.

-

-

Benzoxazole Ring Formation:

-